6,7-Dihydrazinylquinoxaline
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Overview
Description
6,7-Dihydrazinylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N6. It is a derivative of quinoxaline, which is known for its versatile pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydrazinylquinoxaline typically involves the reaction of 6,7-dichloroquinoxaline with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The general reaction scheme is as follows: [ \text{6,7-Dichloroquinoxaline} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydrazinylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Substitution reactions with different nucleophiles can yield a variety of substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoxalines, hydrazine derivatives, and oxidized quinoxaline compounds .
Scientific Research Applications
6,7-Dihydrazinylquinoxaline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6,7-Dihydrazinylquinoxaline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound can bind to DNA and proteins, interfering with their normal functions and leading to cell death in cancer cells .
Comparison with Similar Compounds
Quinoxaline: The parent compound, known for its broad-spectrum biological activities.
6,7-Dichloroquinoxaline: A precursor in the synthesis of 6,7-Dihydrazinylquinoxaline.
6,7-Dimethylquinoxaline: Another derivative with different substituents at the 6 and 7 positions.
Uniqueness: this compound is unique due to its hydrazinyl groups at the 6 and 7 positions, which confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C8H10N6 |
---|---|
Molecular Weight |
190.21 g/mol |
IUPAC Name |
(7-hydrazinylquinoxalin-6-yl)hydrazine |
InChI |
InChI=1S/C8H10N6/c9-13-7-3-5-6(4-8(7)14-10)12-2-1-11-5/h1-4,13-14H,9-10H2 |
InChI Key |
XYEPBFRVMNZIPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)NN)NN |
Origin of Product |
United States |
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